![molecular formula C26H28N2O4 B3557428 N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea](/img/structure/B3557428.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea
Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea, also known as XTT, is a yellow tetrazolium salt that is widely used in scientific research. XTT is a water-soluble compound that is used to measure cell viability and proliferation in various cell types.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea involves the reduction of the tetrazolium salt by mitochondrial dehydrogenases in viable cells. The reduction of this compound produces a water-soluble formazan dye, which is proportional to the number of viable cells in the culture. The formazan dye can be measured spectrophotometrically at a wavelength of 450 nm.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells. It is a non-toxic compound that is only reduced by viable cells with active mitochondrial dehydrogenases.
Advantages and Limitations for Lab Experiments
N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea has several advantages over other colorimetric assays for measuring cell viability and proliferation. It is a water-soluble compound that is easy to use and produces a stable formazan dye. This compound is also compatible with a wide range of cell types and culture conditions.
However, this compound has some limitations for lab experiments. The assay is time-consuming and requires multiple steps, including the addition of an electron-coupling reagent. This compound is also sensitive to light and temperature, which can affect the stability of the formazan dye.
Future Directions
There are several future directions for the use of N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea in scientific research. One potential application is the development of this compound-based assays for measuring cell death and apoptosis. Another direction is the use of this compound in high-throughput screening assays for drug discovery. This compound could also be used in combination with other assays to provide a more comprehensive analysis of cell viability and proliferation.
In conclusion, this compound is a widely used colorimetric assay for measuring cell viability and proliferation in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. This compound is a valuable tool for studying cell biology and has the potential for further development in various applications.
Scientific Research Applications
N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. The assay is based on the reduction of this compound by mitochondrial dehydrogenases in viable cells, which produces a water-soluble formazan dye. The amount of formazan dye produced is directly proportional to the number of viable cells in the culture.
properties
IUPAC Name |
1-[2-(3,4-diethoxyphenyl)ethyl]-3-(9H-xanthen-9-yl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-3-30-23-14-13-18(17-24(23)31-4-2)15-16-27-26(29)28-25-19-9-5-7-11-21(19)32-22-12-8-6-10-20(22)25/h5-14,17,25H,3-4,15-16H2,1-2H3,(H2,27,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXLBTYCXLXXOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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